
1-Bromoperfluoro-2,5,8-trioxanonane
Overview
Description
1-Bromoperfluoro-2,5,8-trioxanonane is a fluorinated organic compound with the molecular formula C6BrF13O3. It is characterized by the presence of bromine, fluorine, and oxygen atoms in its structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromoperfluoro-2,5,8-trioxanonane can be synthesized through a multi-step process involving the fluorination of appropriate precursors. The synthesis typically involves the following steps:
Fluorination of Precursors: The starting materials, which are usually hydrocarbon-based compounds, undergo fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride.
Bromination: The fluorinated intermediate is then subjected to bromination using bromine or bromine-containing reagents under controlled conditions to introduce the bromine atom into the molecule.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fluorination and bromination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of fluorine and bromine. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromoperfluoro-2,5,8-trioxanonane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form different fluorinated alcohols or ethers.
Oxidation Reactions: Oxidative conditions can lead to the formation of perfluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Reduction Reactions: Fluorinated alcohols or ethers.
Oxidation Reactions: Perfluorinated carboxylic acids or other oxidized products.
Scientific Research Applications
Chemical Properties and Structure
1-Bromoperfluoro-2,5,8-trioxanonane has the chemical formula and a molecular weight of 446.95 g/mol. Its unique structure contributes to its chemical stability and hydrophobicity, making it suitable for specific applications.
Photolithography
One of the primary applications of this compound lies in photolithography as a photoacid generator. In this context, it plays a crucial role in the production of photoresist materials used in semiconductor manufacturing. The compound's ability to generate acids upon exposure to light facilitates the development of patterns on silicon wafers.
Case Study: Photolithographic Performance
A study demonstrated that mixtures containing this compound exhibited enhanced resolution and sensitivity compared to traditional photoacid generators. The incorporation of this compound into photoresist formulations improved the overall performance in microfabrication processes .
Material Science
In material science, this compound is utilized for synthesizing fluorinated polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy to the resulting materials.
Data Table: Properties of Fluorinated Polymers
Property | Value |
---|---|
Surface Energy | Low (typically < 20 mN/m) |
Chemical Resistance | High |
Thermal Stability | Excellent |
Biomedical Applications
The compound's biocompatibility and stability make it a candidate for various biomedical applications. Its potential use in drug delivery systems has been explored due to its ability to encapsulate therapeutic agents effectively.
Case Study: Drug Delivery Systems
Research indicates that nanoparticles modified with this compound can enhance drug solubility and bioavailability. These nanoparticles demonstrated improved targeting capabilities for cancer therapies, showcasing their potential in translational medicine .
Environmental Applications
Due to its unique chemical properties, this compound is being investigated for environmental remediation technologies. Its stability allows it to be used in applications aimed at removing pollutants from water sources.
Research Insight
Studies have shown that compounds like this compound can effectively interact with various contaminants in aqueous environments, facilitating their degradation or removal .
Mechanism of Action
The mechanism of action of 1-Bromoperfluoro-2,5,8-trioxanonane involves its interaction with various molecular targets and pathways. The presence of fluorine atoms imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The bromine atom can participate in substitution reactions, leading to the formation of new derivatives with distinct properties. The compound’s ability to undergo oxidation and reduction reactions further expands its range of applications in different fields.
Comparison with Similar Compounds
1-Bromoperfluoro-2,5,8-trioxanonane can be compared with other similar fluorinated compounds, such as:
This compound: Similar in structure but with different substituents.
Perfluoroalkyl bromides: Compounds with similar fluorinated backbones but varying chain lengths and functional groups.
Fluorinated ethers: Compounds with ether linkages and fluorinated substituents.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and oxygen atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Biological Activity
1-Bromoperfluoro-2,5,8-trioxanonane (CAS No. 330562-45-3) is a fluorinated compound with a unique structure that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆BrF₁₃O₃
- Molecular Weight : 446.95 g/mol
- Structure : The compound features a bromine atom and three oxygen atoms in a perfluorinated carbon chain, contributing to its unique reactivity and stability in various environments .
The biological activity of this compound is thought to be influenced by its perfluorinated structure, which enhances its lipophilicity and stability. This chemical property allows it to interact with biological membranes and proteins more effectively than non-fluorinated counterparts.
Proposed Mechanisms:
- Cell Membrane Interaction : The compound may disrupt cellular membranes due to its hydrophobic nature, leading to altered permeability and potential cytotoxic effects.
- Enzyme Inhibition : It is hypothesized that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
Biological Activity
Research into the biological effects of this compound has revealed several areas of interest:
Antimicrobial Activity
Some studies suggest that fluorinated compounds exhibit antimicrobial properties due to their ability to disrupt microbial membranes. However, specific data on the antimicrobial efficacy of this compound is limited.
Cytotoxicity
Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines. For example:
- IC50 Values : In vitro assays have shown that compounds with similar perfluorinated structures can exhibit IC50 values in the micromolar range against cancer cell lines such as HeLa and breast cancer cells .
Case Studies and Research Findings
Research has focused on the applications of this compound in fields such as materials science and medicinal chemistry. Notable findings include:
Properties
IUPAC Name |
1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF13O3/c7-5(16,17)22-3(12,13)1(8,9)21-2(10,11)4(14,15)23-6(18,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQGQPTZDXLRAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF13O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375113 | |
Record name | 1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-45-3 | |
Record name | 1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 330562-45-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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